

# Structural Profiling & Comparison Guide: 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole

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## Compound of Interest

**Compound Name:** 1-(azetidin-3-yl)-4-iodo-1H-pyrazole  
**CAS No.:** 1343072-59-2  
**Cat. No.:** B1374087

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## Executive Summary

Compound: **1-(Azetidin-3-yl)-4-iodo-1H-pyrazole** CAS: 1704492-60-3 (Free Base) / 2658468-39-2 (HCl) Role: High-value Fragment-Based Drug Discovery (FBDD) scaffold.

This guide provides a structural analysis of the **1-(azetidin-3-yl)-4-iodo-1H-pyrazole** scaffold. It compares this 4-membered ring linker against standard 5- and 6-membered alternatives (pyrrolidine, piperidine) to demonstrate its unique value in controlling exit vectors and metabolic stability. Additionally, it outlines specific X-ray crystallography protocols, leveraging the heavy iodine atom for ab initio phasing.

## Comparative Analysis: The Azetidine Advantage

In medicinal chemistry, the choice of linker defines the spatial orientation of the warhead (pyrazole) relative to the solubilizing tail (amine). The azetidine ring offers distinct advantages over pyrrolidine and piperidine analogs.

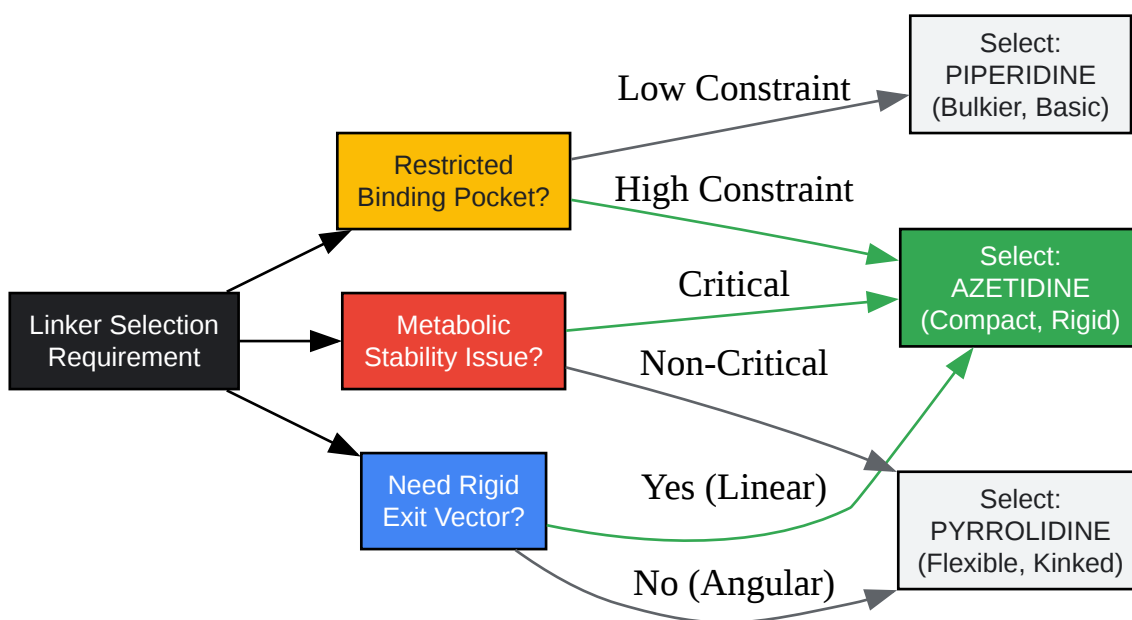
## Structural & Vector Comparison

The following table contrasts the critical structural parameters of the azetidine scaffold against its primary alternatives.

Feature	Azetidine Linker (Subject)	Pyrrolidine Linker (Alternative A)	Piperidine Linker (Alternative B)
Ring Size	4-Membered	5-Membered	6-Membered
Pucker Angle	~25–30° (Rigid)	~40–45° (Flexible/Envelope)	Chair conformation (Fluxional)
Exit Vector	Linear/Planar projection	Angular/Kinked	Staggered/Offset
sp <sup>3</sup> Character	High (Strain-induced)	High	Moderate
Basicity (pKa)	~10.0 (Lower than piperidine)	~10.5	~11.0
Metabolic Stability	High (Reduced oxidation)	Moderate (Liability at -carbon)	Moderate
Ligand Efficiency	Highest (Low MW)	Moderate	Lowest

## Vector Logic Diagram

The diagram below illustrates the decision logic for selecting the azetidine scaffold based on structural requirements.



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Caption: Decision matrix for scaffold selection. Green paths indicate scenarios where the Azetidine linker is superior.

## Structural Data Expectations

While specific proprietary datasets may vary, the following parameters represent the expected crystallographic values for this molecule, derived from recent high-resolution studies of 4-iodopyrazole and azetidine salts.

## Expected Bond Metrics

Parameter	Expected Value	Structural Insight
C-I Bond Length	2.08 – 2.10 Å	Typical for aromatic iodine; susceptible to halogen bonding.
N-N Bond (Pyrazole)	1.34 – 1.36 Å	Indicates delocalization within the pyrazole ring.
Ring Pucker (Azetidine)	20° – 30°	The ring is rarely planar; it adopts a puckered conformation to relieve torsional strain.
Intermolecular Contacts	I...N (Halogen Bond)	The Iodine -hole often coordinates with the Pyrazole N2 or Azetidine NH.

## The "Heavy Atom" Advantage

The presence of Iodine (Z=53) is a significant advantage for X-ray crystallography.

- Anomalous Scattering: Iodine provides a strong anomalous signal at standard wavelengths (Cu K or Mo K ).
- Phasing: This allows for SAD (Single-wavelength Anomalous Diffraction) phasing, eliminating the need for molecular replacement models. This is crucial when the azetidine ring adopts an unpredictable conformation.

## Experimental Protocol: Crystallization & Data Collection

Objective: Obtain diffraction-quality crystals of **1-(azetidin-3-yl)-4-iodo-1H-pyrazole** suitable for SAD phasing.

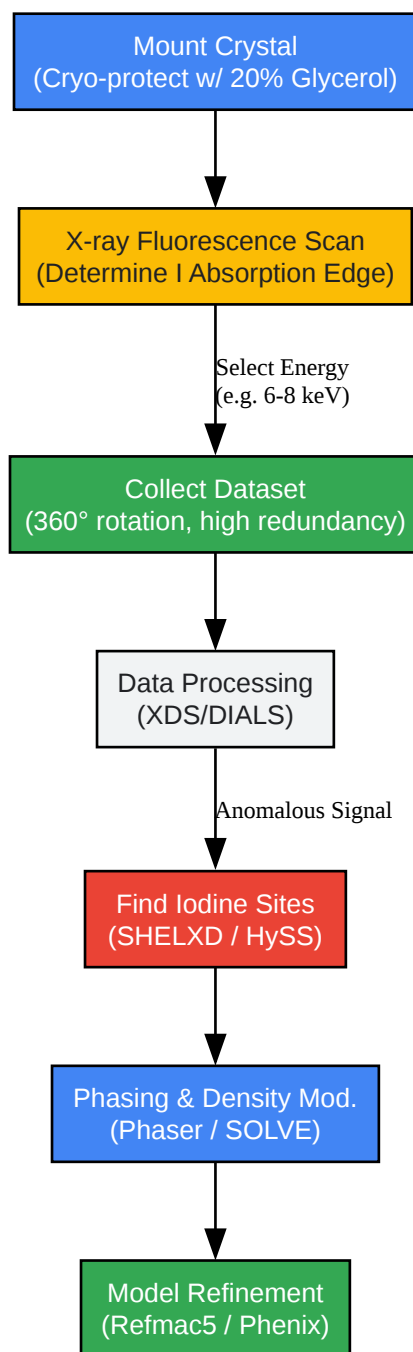
## Crystallization Workflow

The free base is often an oil or amorphous solid. Salt formation is mandatory for high-quality diffraction.

- Salt Screen:
  - Dissolve 10 mg of compound in MeOH (500  $\mu$ L).
  - Add stoichiometric equivalents (1:1) of acids: HCl (ethereal), Oxalic acid, Fumaric acid.
  - Recommendation: The Hydrochloride (HCl) or Oxalate salts typically yield the most robust lattices for azetidines due to strong charge-assisted hydrogen bonding.
- Vapor Diffusion (Hanging Drop):
  - Reservoir: 500  $\mu$ L of 30% PEG 4000 + 0.1M Tris pH 8.5.
  - Drop: 1  $\mu$ L Protein/Ligand solution + 1  $\mu$ L Reservoir.
  - Incubation: 18°C. Crystals should appear within 2–5 days.

## Data Collection & SAD Phasing Strategy

This workflow ensures successful structure solution using the Iodine signal.



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Caption: Workflow for Iodine-SAD phasing. High redundancy is critical to resolve the anomalous signal.

## Validation (Self-Correcting Steps)

- CheckCIF: After refinement, upload the .cif to the IUCr CheckCIF server.

- R-Factors: A high-quality small molecule structure should have

and

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- Disorder: Check the azetidine ring for disorder. If the thermal ellipsoids are elongated, model the ring as a two-site disordered system (pucker flip).

## Conclusion

**1-(Azetidin-3-yl)-4-iodo-1H-pyrazole** represents a "Goldilocks" scaffold in drug design—more rigid than pyrrolidine but less bulky than piperidine. For researchers, the iodine atom is not just a synthetic handle for cross-coupling (Suzuki/Sonogashira) but a built-in crystallographic beacon that guarantees structure solution via SAD phasing.

## References

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- To cite this document: BenchChem. [Structural Profiling & Comparison Guide: 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1374087/docs#structural-profiling-comparison-guide-1-azetidin-3-yl-4-iodo-1h-pyrazole>]

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